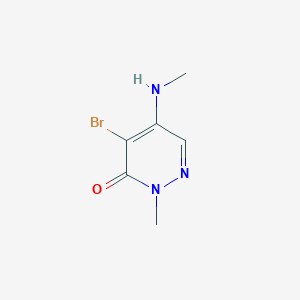
4-bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-methyl-5-(methylamino)pyridazin-3(2H)-one, commonly known as BMP, is an organic compound that belongs to the class of pyridazinones. It is found in a variety of natural products, including some plant-derived compounds. BMP is a versatile compound that has numerous applications in the field of organic chemistry. It finds use in the synthesis of various heterocyclic compounds, as well as in the production of pharmaceuticals, agrochemicals, and other organic compounds. In addition, BMP has been used in scientific research to study the mechanism of action, biochemical and physiological effects, and the advantages and limitations of laboratory experiments.
Applications De Recherche Scientifique
BMP has been used in scientific research to study the mechanism of action, biochemical and physiological effects, and the advantages and limitations of laboratory experiments. For example, BMP has been used to study the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs on cells and tissues. In addition, BMP has been used to study the advantages and limitations of laboratory experiments, such as the use of microorganisms, cell cultures, and animal models.
Mécanisme D'action
The mechanism of action of BMP is not fully understood. However, it is believed that BMP acts as an inhibitor of cyclooxygenase-2 (COX-2) and other enzymes, which are involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, BMP has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
BMP has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of prostaglandins and other inflammatory mediators. In addition, BMP has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation. Furthermore, BMP has been shown to have antioxidant and anti-inflammatory properties, as well as to reduce the production of nitric oxide.
Avantages Et Limitations Des Expériences En Laboratoire
BMP has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively inexpensive compound, which makes it an attractive choice for laboratory experiments. In addition, BMP is a relatively stable compound, which makes it safe to use in laboratory experiments. However, BMP is also a relatively non-specific compound, which means that it may not be as effective in laboratory experiments as more specific compounds. Furthermore, BMP is a relatively toxic compound, which means that it must be handled with care in laboratory experiments.
Orientations Futures
The future directions for BMP research are numerous. One potential direction is the development of new synthetic methods for the production of BMP. In addition, further research could be conducted to better understand the mechanism of action of BMP and its biochemical and physiological effects. Furthermore, research could be conducted to explore the potential applications of BMP in the pharmaceutical and agrochemical industries. Finally, research could be conducted to explore the potential advantages and limitations of using BMP in laboratory experiments.
Méthodes De Synthèse
BMP can be synthesized through a variety of methods. The most common method is the Michael addition reaction, which involves the reaction of a nucleophilic reagent, such as an amine, with an electrophilic compound, such as an aldehyde or ketone. Other methods include the use of Grignard reagents, the use of organolithium compounds, and the use of organometallic reagents. In addition, BMP can be synthesized through the use of a variety of catalysts, including palladium, rhodium, and copper.
Propriétés
IUPAC Name |
4-bromo-2-methyl-5-(methylamino)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c1-8-4-3-9-10(2)6(11)5(4)7/h3,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNSEHXKFQVSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)N(N=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carbohydrazide](/img/structure/B2846749.png)
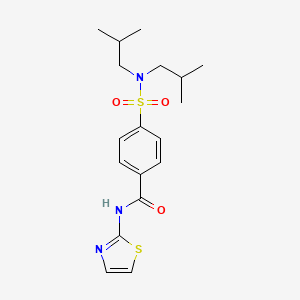
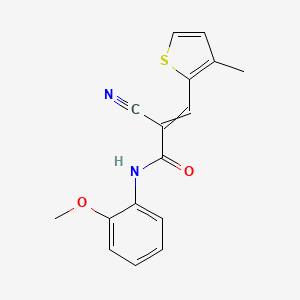
![3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2846752.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2846753.png)
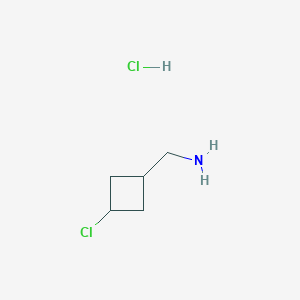
![2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2846755.png)


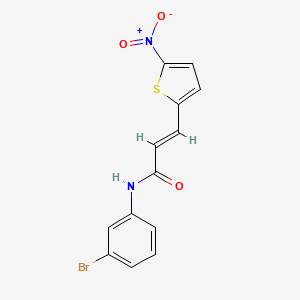
![Methyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate](/img/structure/B2846763.png)
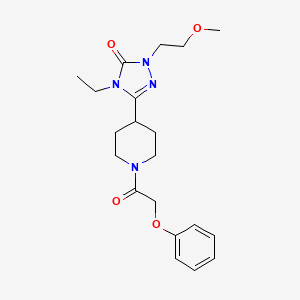
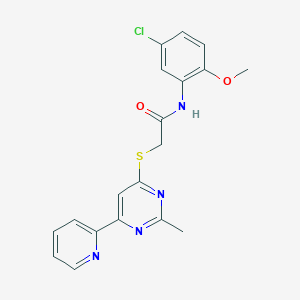
![3-[2-Amino-1-(phenylsulphonyl)ethyl]pyridine](/img/structure/B2846770.png)